3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide
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Overview
Description
3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide is a synthetic organic compound with potential applications in various fields of scientific research. Its structure comprises a methoxyphenyl group, a cyclohexyl group substituted with a methyl-1,2,4-oxadiazolyl moiety, and a propanamide linkage.
Preparation Methods
The synthesis of 3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the 2-methoxyphenyl intermediate: This can be achieved through the reaction of 2-methoxyphenyl isocyanate with appropriate reagents.
Cyclohexyl intermediate synthesis: The cyclohexyl group can be introduced through a cycloaddition reaction or other suitable methods.
Oxadiazole ring formation: The 1,2,4-oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.
Final coupling reaction: The final step involves coupling the intermediates to form the desired compound under specific reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can be reduced to form amines or alcohols depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or oxadiazole moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide include:
2-methoxyphenyl isocyanate: Used as a reagent in organic synthesis.
Cyclohexyl derivatives: Various cyclohexyl-substituted compounds with different functional groups.
Oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole ring with various substitutions.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14-20-18(25-22-14)19(12-6-3-7-13-19)21-17(23)11-10-15-8-4-5-9-16(15)24-2/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABGGKTZZMOPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)CCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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